molecular formula C15H19N3O4 B14955724 Methyl 3-{[(6-isopropyl-3-methylisoxazolo[5,4-b]pyridin-4-yl)carbonyl]amino}propanoate

Methyl 3-{[(6-isopropyl-3-methylisoxazolo[5,4-b]pyridin-4-yl)carbonyl]amino}propanoate

Cat. No.: B14955724
M. Wt: 305.33 g/mol
InChI Key: ORNDUGQBWITKCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-{[(6-isopropyl-3-methylisoxazolo[5,4-b]pyridin-4-yl)carbonyl]amino}propanoate is a complex organic compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-{[(6-isopropyl-3-methylisoxazolo[5,4-b]pyridin-4-yl)carbonyl]amino}propanoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[(6-isopropyl-3-methylisoxazolo[5,4-b]pyridin-4-yl)carbonyl]amino}propanoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Methyl 3-{[(6-isopropyl-3-methylisoxazolo[5,4-b]pyridin-4-yl)carbonyl]amino}propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-{[(6-isopropyl-3-methylisoxazolo[5,4-b]pyridin-4-yl)carbonyl]amino}propanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-{[(6-isopropyl-3-methylisoxazolo[5,4-b]pyridin-4-yl)carbonyl]amino}propanoate is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its methyl ester group may also confer different solubility and reactivity properties compared to similar compounds .

Properties

Molecular Formula

C15H19N3O4

Molecular Weight

305.33 g/mol

IUPAC Name

methyl 3-[(3-methyl-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carbonyl)amino]propanoate

InChI

InChI=1S/C15H19N3O4/c1-8(2)11-7-10(13-9(3)18-22-15(13)17-11)14(20)16-6-5-12(19)21-4/h7-8H,5-6H2,1-4H3,(H,16,20)

InChI Key

ORNDUGQBWITKCT-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C(C)C)C(=O)NCCC(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.